8-Prenylquercetin
Overview
Description
8-Prenylquercetin is a natural product found in Ophioglossum petiolatum . It has a molecular formula of C20H18O7 and a molecular weight of 370.4 g/mol . The IUPAC name for 8-Prenylquercetin is 2-(3,4-dihydroxyphenyl)-3,5,7-trihydroxy-8-(3-methylbut-2-enyl)chromen-4-one .
Synthesis Analysis
An efficient synthesis of 8-Prenylquercetin was developed from inexpensive and commercially available rutin in 21% overall yield by 6 steps . This lays the foundation for preparing a sufficient amount for follow-up study .Molecular Structure Analysis
8-Prenylquercetin contains total 47 bond(s); 29 non-H bond(s), 15 multiple bond(s), 3 rotatable bond(s), 3 double bond(s), 12 aromatic bond(s), 3 six-membered ring(s), 1 ten-membered ring(s), 1 ketone(s) (aromatic), 1 hydroxyl group(s), 4 aromatic hydroxyl(s), and 1 ether(s) (aromatic) . It also contains total 45 atom(s); 18 Hydrogen atom(s), 20 Carbon atom(s), and 7 Oxygen atom(s) .Chemical Reactions Analysis
The fungus M. hiemalis was proved to be capable of converting prenylquercetins into more polar metabolites . Six novel glucosylated metabolites were obtained and their chemical structures were elucidated by NMR and mass spectrometric analyses .Physical And Chemical Properties Analysis
8-Prenylquercetin has a molecular weight of 370.4 g/mol, XLogP3-AA of 4.1, Hydrogen Bond Donor Count of 5, Hydrogen Bond Acceptor Count of 7, Rotatable Bond Count of 3, Exact Mass of 370.10525291 g/mol, Monoisotopic Mass of 370.10525291 g/mol, Topological Polar Surface Area of 127 Ų, Heavy Atom Count of 27, and Formal Charge of 0 .Scientific Research Applications
Antioxidant Properties in the Field of Biochemistry
- Results/Outcomes : 8-PQ effectively neutralizes free radicals, contributing to cellular health and potentially reducing the risk of chronic diseases .
Anticancer Potential in Oncology
Anti-Inflammatory Effects in Immunology
- Results/Outcomes : Reduced inflammation and potential therapeutic applications in inflammatory diseases .
Gastroprotective Effects in Gastroenterology
Enhanced Bioavailability in Pharmacology
Enzyme Inhibition in Enzymology
Future Directions
8-Prenylquercetin exhibited potent α-glucosidase and FBPase dual inhibitory activity, which were 75-fold higher than acarbose and comparable with AMP . In addition, 8-Prenylquercetin was able to promote glucose consumption and reduce lipid content . These findings suggest that 8-Prenylquercetin has potential for further study in the treatment of metabolic diseases .
properties
IUPAC Name |
2-(3,4-dihydroxyphenyl)-3,5,7-trihydroxy-8-(3-methylbut-2-enyl)chromen-4-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18O7/c1-9(2)3-5-11-13(22)8-15(24)16-17(25)18(26)19(27-20(11)16)10-4-6-12(21)14(23)7-10/h3-4,6-8,21-24,26H,5H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZHTTWVRMGWQEOH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=CCC1=C2C(=C(C=C1O)O)C(=O)C(=C(O2)C3=CC(=C(C=C3)O)O)O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18O7 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401123716 | |
Record name | 2-(3,4-Dihydroxyphenyl)-3,5,7-trihydroxy-8-(3-methyl-2-buten-1-yl)-4H-1-benzopyran-4-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401123716 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
370.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
8-Prenylquercetin | |
CAS RN |
143724-75-8 | |
Record name | 2-(3,4-Dihydroxyphenyl)-3,5,7-trihydroxy-8-(3-methyl-2-buten-1-yl)-4H-1-benzopyran-4-one | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=143724-75-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-(3,4-Dihydroxyphenyl)-3,5,7-trihydroxy-8-(3-methyl-2-buten-1-yl)-4H-1-benzopyran-4-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401123716 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Citations
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